N-Carbamoyl-2-fluoro-beta-alanine-13C3 is a synthetic compound that incorporates carbon-13 isotopes into its molecular structure. This compound is derived from beta-alanine, a non-essential amino acid, and is characterized by the presence of a carbamoyl group and a fluorine atom at the second carbon position. The incorporation of carbon-13 isotopes allows for enhanced tracking and quantification in metabolic studies, making it a valuable tool in various scientific fields.
N-Carbamoyl-2-fluoro-beta-alanine-13C3 can be synthesized through chemical methods that involve the fluorination of beta-alanine followed by carbamoylation and isotope labeling. The compound is commercially available from chemical suppliers like BenchChem, which provides detailed information on its synthesis and applications.
This compound belongs to the class of amino acid derivatives, specifically modified beta-alanines. Its unique structural features classify it as an isotopically labeled compound, which is crucial for applications in biochemical research and pharmaceutical development.
The synthesis of N-Carbamoyl-2-fluoro-beta-alanine-13C3 typically involves several key steps:
These steps can be performed using batch reactors under controlled conditions to optimize yield and purity. Purification methods such as crystallization or chromatography are often employed to isolate the desired product.
The synthesis may utilize various reagents and conditions, including:
N-Carbamoyl-2-fluoro-beta-alanine-13C3 has a molecular formula of C4H6FNO3, with a specific arrangement that includes:
The molecular weight of N-Carbamoyl-2-fluoro-beta-alanine-13C3 is approximately 145.09 g/mol. Its structural representation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the presence of carbon-13 isotopes and provide insights into its molecular conformation.
N-Carbamoyl-2-fluoro-beta-alanine-13C3 can participate in various chemical reactions:
The choice of reagents and reaction conditions will determine the major products formed from these reactions. For instance:
N-Carbamoyl-2-fluoro-beta-alanine-13C3 acts primarily as a metabolite of Capecitabine, an anti-cancer drug. Its mechanism involves inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. By inhibiting this enzyme, N-Carbamoyl-2-fluoro-beta-alanine-13C3 disrupts DNA replication and cell division, ultimately leading to apoptosis in cancer cells.
N-Carbamoyl-2-fluoro-beta-alanine-13C3 is typically a white crystalline solid at room temperature. It is soluble in polar solvents such as water and methanol due to its polar functional groups.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions due to the presence of functional groups.
N-Carbamoyl-2-fluoro-beta-alanine-13C3 has diverse applications across various scientific fields:
N-Carbamoyl-2-fluoro-β-alanine-¹³C₃ is a stable isotope-labeled analog of the capecitabine metabolite N-Carbamoyl-2-fluoro-β-alanine (unlabeled CAS 5006-64-4). Its molecular formula is C¹³C₃H₷FN₂O₃, with a molecular weight of 153.09 g/mol—3 atomic mass units heavier than its unlabeled counterpart (150.11 g/mol, C₄H₇FN₂O₃) due to three ¹³C atoms replacing natural carbon atoms at specific positions [1] [2] [4]. The ¹³C enrichment is typically >95% and localizes to the β-alanine backbone carbons, enabling precise metabolic tracing via mass spectrometry [2] [4]. Its structure features a fluorine atom adjacent to the carboxylic acid group and a carbamoyl moiety (-CONH₂) on the nitrogen, forming a β-ureidopropionic acid derivative (Figure 1).
Table 1: Key Chemical Identifiers
Property | Specification |
---|---|
CAS Number (Labeled) | 1216798-07-0 |
CAS Number (Unlabeled) | 5006-64-4 |
Molecular Formula | C¹³C₃H₇FN₂O₃ |
Molecular Weight | 153.09 g/mol |
Purity | >95% (HPLC) |
Storage Conditions | -20°C under inert atmosphere |
SMILES Notation | NC(N[¹³CH₂]¹³CH¹³C=O)=O |
The isotopic labeling confers critical advantages for pharmaceutical research:
This compound serves as an essential tool for elucidating the metabolic disposition of the oral chemotherapeutic agent capecitabine (Xeloda®). As the terminal metabolite of capecitabine’s enzymatic cascade, N-Carbamoyl-2-fluoro-β-alanine arises from the hydrolysis of 5-fluorouracil (5-FU) by β-ureidopropionase. Its ¹³C-labeled analog provides unambiguous detection in complex biological matrices, facilitating:
Table 2: Sourcing and Research Specifications
Supplier | Catalog Number | Pricing (USD) | Key Application |
---|---|---|---|
Santa Cruz Biotechnology | sc-219091 | $2,000 (1 mg) | In vitro metabolic flux studies |
LGC Standards | TRC-C175872 | Custom synthesis | LC-MS/MS internal standard production |
Chemsky International | N/A | $16,450 (5 mg) | Preclinical pharmacokinetics |
The unlabeled metabolite was first identified during the development of capecitabine in the late 1990s. Researchers designed capecitabine as a tumor-targeted prodrug of 5-FU, exploiting higher activities of the enzymes cytidine deaminase and thymidine phosphorylase (dThdPase) in malignancies [3] [5]. N-Carbamoyl-2-fluoro-β-alanine emerged as the final metabolite in this cascade:
Table 3: Key Enzymes in Capecitabine Metabolic Activation
Enzyme | Tissue Localization | Function in Capecitabine Activation |
---|---|---|
Carboxylesterase | Liver | Converts capecitabine to 5'-DFCR |
Cytidine Deaminase | Liver/Tumors | Converts 5'-DFCR to 5'-DFUR |
Thymidine Phosphorylase | Tumor-predominant | Converts 5'-DFUR to 5-FU |
β-Ureidopropionase | Liver/Kidney | Converts FTAC to N-Carbamoyl-2-fluoro-β-alanine |
The ¹³C₃-labeled variant was later synthesized to investigate this pathway quantitatively. Key studies leveraging this tracer include:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3